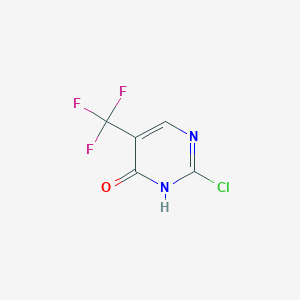
2-Chloro-5-(trifluoromethyl)pyrimidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(trifluoromethyl)pyrimidin-4-ol: is a heterocyclic compound characterized by the presence of a pyrimidine ring substituted with a chlorine atom at the 2-position, a trifluoromethyl group at the 5-position, and a hydroxyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-chloro-5-(trifluoromethyl)pyrimidine.
Hydroxylation: The introduction of the hydroxyl group at the 4-position can be achieved through various hydroxylation reactions. One common method involves the use of a strong base such as sodium hydroxide (NaOH) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂).
Reaction Conditions: The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures to facilitate the hydroxylation process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
2-Chloro-5-(trifluoromethyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxyl group at the 4-position can participate in oxidation and reduction reactions, leading to the formation of corresponding ketones or alcohols.
Coupling Reactions: The trifluoromethyl group at the 5-position can engage in coupling reactions with various organometallic reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH₂), thiourea, and alkoxide salts. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at moderate temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) are used under controlled conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) are common.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-amino-5-(trifluoromethyl)pyrimidin-4-ol or 2-alkoxy-5-(trifluoromethyl)pyrimidin-4-ol can be formed.
Oxidation and Reduction Products: Oxidation can yield 2-chloro-5-(trifluoromethyl)pyrimidin-4-one, while reduction can produce this compound derivatives.
Coupling Products: Various coupled products depending on the organometallic reagent used.
科学研究应用
2-Chloro-5-(trifluoromethyl)pyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals, such as herbicides and fungicides, and in materials science for the development of advanced materials with unique properties.
作用机制
The mechanism of action of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-ol depends on its specific application:
Enzyme Inhibition: The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can modulate receptor activity by binding to specific receptor sites, leading to either agonistic or antagonistic effects.
Molecular Targets and Pathways: The compound may interact with various molecular targets, including kinases, proteases, and ion channels, affecting signaling pathways involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
2-Chloro-5-(trifluoromethyl)pyrimidin-4-ol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-chloro-5-(trifluoromethyl)pyrimidine, 2-chloro-5-fluoropyrimidine, and 2-chloro-5-(trifluoromethyl)pyrimidin-4-amine share structural similarities.
Uniqueness: The presence of the hydroxyl group at the 4-position in this compound imparts unique chemical reactivity and biological activity compared to its analogs. This functional group allows for additional hydrogen bonding interactions and can influence the compound’s solubility, stability, and overall bioactivity.
属性
分子式 |
C5H2ClF3N2O |
|---|---|
分子量 |
198.53 g/mol |
IUPAC 名称 |
2-chloro-5-(trifluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H2ClF3N2O/c6-4-10-1-2(3(12)11-4)5(7,8)9/h1H,(H,10,11,12) |
InChI 键 |
ZWRXTLXOXRJSPK-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)NC(=N1)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


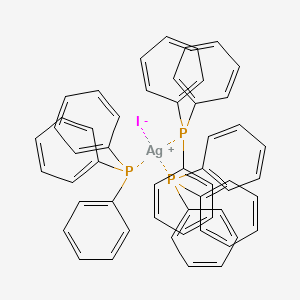
![2-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098228.png)
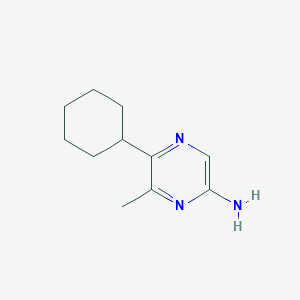

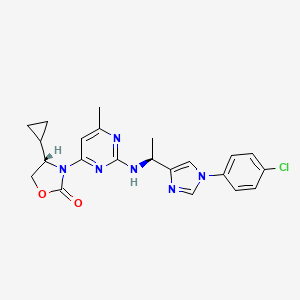


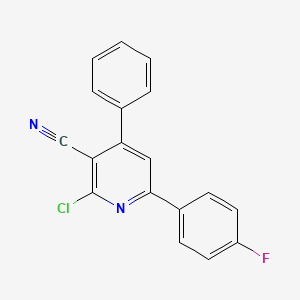

![Dimethyl 6,6'-bis(chloromethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B13098267.png)
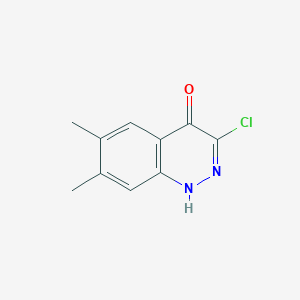
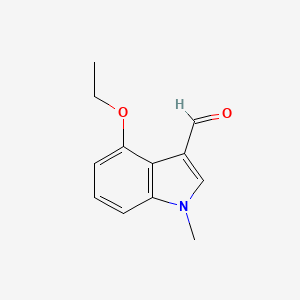
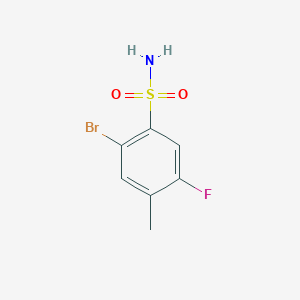
![2,3-Dihydroimidazo[1,2-a]pyrimidine](/img/structure/B13098279.png)
